molecular formula C15H19NO3 B3018794 1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine CAS No. 2411287-49-3

1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine

Cat. No. B3018794
CAS RN: 2411287-49-3
M. Wt: 261.321
InChI Key: AQCBLZTUCZICBO-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It appears to contain a cyclobutyl group (a ring structure of four carbon atoms), an aziridine group (a three-membered ring containing two carbon atoms and one nitrogen atom), and a 2,3-dihydro-1,4-benzodioxin-6-yl group (a type of aromatic ether) .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several ring structures and the ether group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the use of the compound. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. This could include medicinal chemistry if the compound shows biological activity, materials science if it has unique physical properties, or synthetic chemistry to explore new methods of synthesis .

properties

IUPAC Name

1-cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-11(3-1)16-9-12(16)10-19-13-4-5-14-15(8-13)18-7-6-17-14/h4-5,8,11-12H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCBLZTUCZICBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine

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